molecular formula C8H15N3O B13528113 (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine

(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine

Katalognummer: B13528113
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: GSBIVMVIKHWVEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C7H13N3O . This structure features a pyrazole ring, a heterocyclic scaffold known for its versatility in medicinal chemistry and drug discovery. Pyrazole-based compounds are of significant research interest due to their diverse biological activities. For instance, recent scientific literature highlights that pyrazole derivatives can act as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising area for the development of new antithrombotic agents . The specific properties and full research applications of (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine are an active area of scientific exploration. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanamine

InChI

InChI=1S/C8H15N3O/c1-7-8(5-9)6-11(10-7)3-4-12-2/h6H,3-5,9H2,1-2H3

InChI-Schlüssel

GSBIVMVIKHWVEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1CN)CCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally involves constructing the pyrazole ring system followed by selective functionalization at the nitrogen and carbon positions. The key steps are:

  • Formation of the pyrazole ring, often via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Introduction of the 2-methoxyethyl substituent at the N1 position.
  • Installation of the methanamine group at the 4-position, typically via reductive amination of a pyrazole-4-carbaldehyde intermediate.

Stepwise Synthetic Procedure

Step Reaction Reagents & Conditions Notes
1 Pyrazole ring formation Condensation of hydrazine hydrate with 1,3-dicarbonyl compound under basic conditions Yields 3-methyl-1H-pyrazole core
2 N1-Alkylation Alkylation with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) in presence of base Selective substitution on N1
3 Formylation at C4 Vilsmeier-Haack or other electrophilic formylation to introduce aldehyde at C4 Generates pyrazole-4-carbaldehyde
4 Reductive amination Reaction of pyrazole-4-carbaldehyde with ammonia or amine source, reduced by sodium borohydride or lithium aluminum hydride Produces methanamine at C4 position

This sequence is supported by literature describing similar pyrazole derivatives and amine functionalizations.

Alternative Synthetic Approaches

  • Direct reductive amination of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde with ammonia or amine sources.
  • Use of protected intermediates to improve selectivity and yield.
  • Industrial scale synthesis may employ continuous flow reactors and automated systems to optimize reaction parameters such as temperature, solvent, and reaction time for enhanced yield and purity.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Key Parameters for Optimization
Pyrazole ring formation Reflux in ethanol or aqueous base, 4–12 hours pH control, temperature, stoichiometry
N1-Alkylation Room temperature to reflux, inert atmosphere Base strength (e.g., K2CO3), solvent choice (DMF, DMSO), alkyl halide purity
Formylation Vilsmeier reagent (POCl3 + DMF), 0–50°C Reaction time, reagent molar ratio
Reductive amination NaBH4 or LiAlH4 in methanol or THF, 0–25°C Reducing agent equivalents, reaction time

Careful control of these parameters ensures high regioselectivity and product purity.

Analytical and Purification Methods

  • Purification: Column chromatography or recrystallization is typically employed to isolate the target compound.
  • Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.
  • Quality Control: HPLC to assess purity, melting point determination, and IR spectroscopy to verify functional groups.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Hydrazine + 1,3-dicarbonyl cyclization Forms pyrazole core in one step Straightforward, widely used Requires careful control of conditions
N1-Alkylation with 2-methoxyethyl halide Selective alkylation at pyrazole nitrogen High regioselectivity Alkyl halide availability and cost
Formylation at C4 position Electrophilic substitution to install aldehyde Enables subsequent amine installation Sensitive to reaction conditions
Reductive amination to methanamine Converts aldehyde to primary amine Mild conditions, high yields Requires careful reduction control
Continuous flow synthesis (industrial) Automated, scalable process High throughput, reproducibility Initial setup complexity

Research Findings and Applications

  • The compound's preparation methods align with standard heterocyclic synthesis protocols, enabling efficient access to this functionalized pyrazole derivative.
  • Modifications of the methoxyethyl or methanamine groups can lead to analogues with varied biological activities, useful in drug discovery.
  • Industrial synthesis focuses on scalability and purity, employing continuous flow and optimized reaction parameters.
  • The compound serves as a versatile intermediate for further functionalization in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating derivatives for further chemical studies.

Biology: In biological research, (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or as a ligand in binding studies.

Medicine: The compound’s derivatives are explored for their pharmacological properties. They may serve as leads in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.

Wirkmechanismus

The mechanism of action of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can influence the binding affinity and specificity of the compound. The pyrazole ring often participates in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
(1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine (Target) 2-Methoxyethyl (N-1), Methyl (C-3) C8H15N3O 169.23 g/mol Enhanced hydrophilicity; potential CNS activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate Methyl (N-1, C-3) C8H13N3O4 215.21 g/mol Oxalate salt improves crystallinity; lower solubility in non-polar solvents
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine Isopropyl (C-3), Methyl (N-1) C8H15N3 153.23 g/mol Bulky substituent; potential for hydrophobic interactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride Ethyl (N-1), Methyl (C-3) C7H14ClN3 175.66 g/mol Hydrochloride salt enhances stability; reduced polarity vs. methoxyethyl
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 3-Methoxyphenyl (N-1), Methyl (C-4) C12H15N3O 217.27 g/mol Aromatic substituent; higher toxicity (H302, H315 hazards)
(1-(2-Methoxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine Pyridinyl (C-3), Methoxyethyl (N-1) C12H16N4O 232.29 g/mol Aromatic π-stacking capability; potential kinase inhibition

Functional Group Impact on Bioactivity

  • Methoxyethyl vs. Piperidine Moieties : Compounds like 7-bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide (21) (Molecular Weight: 395.1 g/mol) incorporate a methoxyethyl-piperidine hybrid structure, which enhances blood-brain barrier penetration in GSK-3β inhibitors . In contrast, the target compound’s pyrazole core may favor different binding pockets due to its planar geometry.
  • Halogenated Derivatives : The fluoroethyl group in 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine increases metabolic stability via reduced cytochrome P450 interactions .

Solubility and Stability

  • The oxalate salt of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine () exhibits higher aqueous solubility (215.21 g/mol) compared to the free base form of the target compound.
  • Hydrochloride salts (e.g., ) generally improve stability but may reduce solubility in organic solvents.

Role in Drug Discovery

  • The target compound’s methoxyethyl group is recurrent in kinase inhibitors (e.g., GSK-3β), where polar substituents optimize binding to ATP pockets .
  • Pyridinyl analogs () demonstrate enhanced affinity for receptors requiring aromatic stacking, such as serotonin or dopamine receptors .

Biologische Aktivität

The compound (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine , with a molecular formula of C8H15N3OC_8H_{15}N_3O and a molecular weight of approximately 169.22 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine can be represented as follows:

Structure C8H15N3O\text{Structure }\text{C}_8\text{H}_{15}\text{N}_3\text{O}

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The methoxyethyl group contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

The biological activity of (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine has been linked to various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation .
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been evaluated in cancer models, particularly for its effects on cell proliferation and apoptosis in malignant cells .
  • Neuroprotective Effects : Some research suggests that pyrazole derivatives can have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Antitumor Efficacy

In a study examining the antitumor effects of pyrazole derivatives, (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine was tested against various cancer cell lines. The results indicated significant inhibition of cell growth in lymphoma and solid tumor models, suggesting its potential as a therapeutic agent in oncology .

Neuroprotection

Another investigation explored the neuroprotective properties of pyrazole compounds, including (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine. The study found that the compound could mitigate neuronal damage induced by oxidative stress in vitro, indicating its potential application in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionDHFR Inhibition
Antitumor ActivityCell Growth Inhibition
NeuroprotectionOxidative Stress Mitigation
PropertyValue
Molecular FormulaC8H15N3OC_8H_{15}N_3O
Molecular Weight169.22 g/mol
Purity95%
Physical FormLiquid

Q & A

Q. What synthetic methodologies are recommended for synthesizing (1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine?

Methodological Answer: The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted propenones or ketones. For example, hydrazine derivatives (e.g., 2-methoxyethylhydrazine) may react with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. Post-synthesis purification typically involves chromatography or recrystallization. Characterization should include elemental analysis, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use fume hoods to avoid aerosol formation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact; if exposed, rinse immediately with water .
  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C. Separate from oxidizing agents and acids to prevent decomposition. Monitor storage stability via periodic HPLC analysis .

Q. Which analytical techniques are optimal for assessing purity and structural confirmation?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation: Combine ¹H/¹³C NMR (e.g., coupling patterns for pyrazole protons at δ 6.5–7.5 ppm) with high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Step 1: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, methoxyethyl protons (δ 3.2–3.5 ppm) may couple with adjacent methylene groups.
  • Step 2: Compare experimental IR spectra with computational DFT simulations (e.g., B3LYP/6-31G* level) to verify vibrational modes of the methanamine group.
  • Step 3: Use single-crystal X-ray diffraction to resolve tautomerism or regiochemical uncertainties in the pyrazole ring .

Q. What strategies are viable for evaluating environmental persistence and toxicity despite limited ecotoxicological data?

Methodological Answer:

  • Experimental Design:
    • Biodegradation: Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge.
    • Toxicity Screening: Conduct Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201).
    • Extrapolation: Compare with structurally similar compounds (e.g., pyrazole derivatives with logP < 3.0) to predict bioaccumulation potential .

Q. How can researchers investigate the compound’s pharmacological mechanisms given limited target data?

Methodological Answer:

  • Step 1: Perform molecular docking studies using PD-1/PD-L1 or kinase (e.g., JAK/STAT) crystal structures to identify potential binding pockets. The methanamine group may act as a hydrogen bond donor.
  • Step 2: Validate in vitro using competitive binding assays (e.g., SPR or fluorescence polarization) against known ligands.
  • Step 3: Screen for off-target effects via a kinase profiler panel (e.g., Eurofins Cerep) to assess selectivity .

Q. What experimental approaches mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization: Transition from batch to continuous flow reactors to improve yield (e.g., 20–30% increase) and reduce byproducts.
  • Purification: Implement simulated moving bed (SMB) chromatography for large-scale separation of enantiomers or regioisomers.
  • Quality Control: Use in-line PAT (process analytical technology) tools like FTIR probes for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental logP values?

Methodological Answer:

  • Step 1: Recalculate logP using multiple software (e.g., ACD/Labs, ChemAxon) to identify algorithmic biases.
  • Step 2: Measure experimental logP via shake-flask method (OECD 117) at pH 7.4. Adjust for ionization using the Henderson-Hasselbalch equation.
  • Step 3: Cross-reference with HPLC-derived logP (e.g., ODS-3 column with isocratic elution) to validate hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.